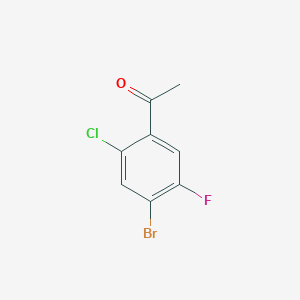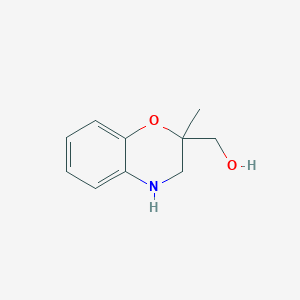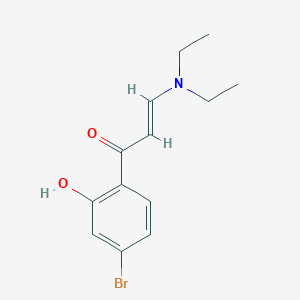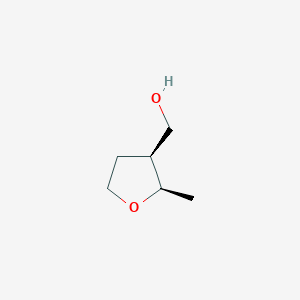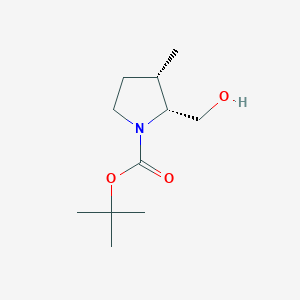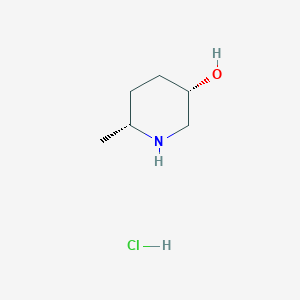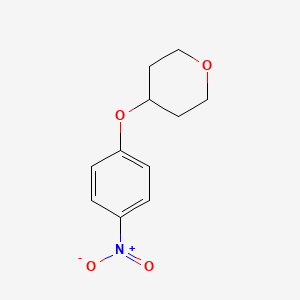
4-(4-Nitrophenoxy)tetrahydro-2H-pyran
Descripción general
Descripción
4-(4-Nitrophenoxy)tetrahydro-2H-pyran, also known as NPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPP is a heterocyclic compound that belongs to the pyran family and has a nitrophenyl group attached to it.
Aplicaciones Científicas De Investigación
- Summary of Application : The compound belongs to the class of 2H-Pyrans, which are of significant interest in the field of organic synthesis . They are key intermediates in the construction of many natural products .
- Methods of Application : The most common method for the synthesis of 2H-Pyrans is the cyclization of 1,3,5-tricarbonyl compounds or their protected derivatives . This method can be considered as a biomimetic strategy because the same processes occur under the action of polyketide synthases in nature .
Synthesis of 2H-Pyrans
- Summary of Application : The compound can be used to produce 4-bromo-phenol .
- Methods of Application : The specific methods of application in this context are not detailed in the sources available. However, in general, the production of phenols often involves the use of a strong base and a suitable solvent at a controlled temperature .
- Results or Outcomes : The specific results or outcomes of using this compound to produce 4-bromo-phenol are not provided in the available sources .
- Summary of Application : There are examples in the literature of the direct preparation of tricarbonyl compounds based on Claisen condensation of substituted acetoacetic ester in the presence of strong bases .
- Methods of Application : This method involves the use of strong bases such as LDA, n-BuLi, LiHMDS or NaHMDS .
- Results or Outcomes : The specific results or outcomes of using this method for the preparation of tricarbonyl compounds are not provided in the available sources .
Production of 4-Bromo-Phenol
Preparation of Tricarbonyl Compounds
- Summary of Application : The compound can be used in the synthesis of 4-hydroxy-2-pyrones .
- Methods of Application : The most common method for the synthesis of 4-hydroxy-2-pyrones is the cyclization of 1,3,5-tricarbonyl compounds or their protected derivatives . This method can be considered as a biomimetic strategy because the same processes occur under the action of polyketide synthases in nature .
- Results or Outcomes : The specific results or outcomes of using this method for the synthesis of 4-hydroxy-2-pyrones are not provided in the available sources .
- Summary of Application : The compound can be used in the synthesis of Tetrahydro-2H-pyran-4-amine .
- Methods of Application : The specific methods of application in this context are not detailed in the sources available. However, in general, the synthesis of amines often involves the use of a suitable solvent at a controlled temperature .
- Results or Outcomes : The specific results or outcomes of using this compound to synthesize Tetrahydro-2H-pyran-4-amine are not provided in the available sources .
Production of 4-Hydroxy-2-Pyrones
Synthesis of Tetrahydro-2H-pyran-4-amine
Propiedades
IUPAC Name |
4-(4-nitrophenoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h1-4,11H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPOHTFLSBVORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenoxy)tetrahydro-2H-pyran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate](/img/structure/B1435274.png)
![Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B1435277.png)
